molecular formula C19H13ClN2 B13662775 2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine

2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine

Cat. No.: B13662775
M. Wt: 304.8 g/mol
InChI Key: XWLDFNMNXYKFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a biphenyl group and a chloro-substituted imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and chlorination steps. A common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the chloro substitution, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

3-chloro-2-(3-phenylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H13ClN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H

InChI Key

XWLDFNMNXYKFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.